molecular formula C12H15Br B2650058 [(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene CAS No. 1909288-25-0

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene

Cat. No.: B2650058
CAS No.: 1909288-25-0
M. Wt: 239.156
InChI Key: LMAGRRQDKLESNL-ZYHUDNBSSA-N
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Description

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene is an organic compound that features a bromomethyl group attached to a cyclopentyl ring, which is further bonded to a benzene ring. This compound is of interest due to its unique structure, which combines the reactivity of the bromomethyl group with the stability of the cyclopentyl and benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene typically involves the bromination of a cyclopentyl derivative. One common method is the bromination of cyclopentylmethanol using hydrobromic acid and a suitable catalyst under reflux conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include cyclopentyl ketones and alcohols.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene involves its interaction with specific molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing various biological pathways.

Comparison with Similar Compounds

[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene can be compared with other bromomethyl derivatives such as:

    Bromocyclopentane: Similar in structure but lacks the benzene ring, making it less stable and less versatile in chemical reactions.

    Benzyl Bromide: Contains a bromomethyl group attached directly to a benzene ring, making it more reactive but less selective in its interactions.

    (Bromomethyl)cyclopropane: Features a smaller ring structure, leading to higher ring strain and reactivity but lower stability.

The uniqueness of this compound lies in its combination of stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAGRRQDKLESNL-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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